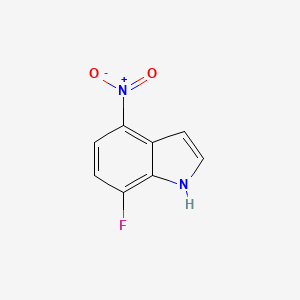

7-Fluoro-4-nitro-1H-indole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-fluoro-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-6-1-2-7(11(12)13)5-3-4-10-8(5)6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQBBZICAPJZLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1[N+](=O)[O-])C=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactions at the Nitro Group:the 4 Nitro Group is a Versatile Functional Handle. Its Primary Transformation is Reduction to an Amino Group.

Reduction to Amine : The nitro group can be readily reduced to form 7-fluoro-1H-indol-4-amine. This transformation can be achieved using various reducing agents, such as SnCl₂, H₂ with a metal catalyst (e.g., Pd/C), or sodium dithionite. This resulting aminofluoroindole is a key intermediate for synthesizing a wide range of other derivatives, including amides, sulfonamides, and diazonium salts.

Reactions at the Indole Nitrogen N1 :the N H Proton of the Indole is Acidic and Can Be Removed by a Base to Form an Indolyl Anion, Which is a Potent Nucleophile.

N-Alkylation : The indole (B1671886) nitrogen can be alkylated using an alkyl halide in the presence of a base like sodium hydride (NaH). youtube.com This reaction allows for the introduction of various alkyl or benzyl groups at the N1 position, which can be crucial for modulating the biological activity of the final compound. Phase-transfer catalysis has also been employed for the N-alkylation of nitroindoles. researchgate.net

N-Arylation : Palladium or copper-catalyzed cross-coupling reactions can be used to attach aryl groups to the indole nitrogen.

N-Acylation and N-Sulfonylation : The nitrogen can be acylated with acyl chlorides or sulfonylated with sulfonyl chlorides to provide further derivatives.

Table 2: Potential Derivatization Reactions of 7-Fluoro-4-nitro-1H-indole

| Reaction Type | Reagents | Product |

| Nitro Reduction | SnCl₂, HCl or H₂/Pd-C | 7-Fluoro-1H-indol-4-amine |

| N-Alkylation | NaH, R-X (e.g., CH₃I, BnBr) | 1-Alkyl-7-fluoro-4-nitro-1H-indole |

| N-Acylation | Acyl Chloride, Base | 1-Acyl-7-fluoro-4-nitro-1H-indole |

| N-Sulfonylation | Sulfonyl Chloride, Base | 1-Sulfonyl-7-fluoro-4-nitro-1H-indole |

These derivatization strategies highlight the utility of this compound as a versatile platform for the synthesis of a diverse library of substituted indoles for various applications in medicinal chemistry and materials science.

Modifications at the N1-Position of the Indole Nucleus

The nitrogen atom (N1) of the indole ring is a common site for synthetic modification. The N-H proton is weakly acidic, with a pKa of approximately 16-17, allowing for its removal by a sufficiently strong base to generate a nucleophilic indolide anion. This anion can then react with various electrophiles to yield N1-substituted derivatives.

Standard laboratory procedures for N-alkylation involve the use of a base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). rsc.orgyoutube.com The indole is first deprotonated by the base, followed by the addition of an alkyl halide (e.g., iodomethane, benzyl bromide) to form the new N-C bond. rsc.orgyoutube.com This classical approach is highly effective for introducing a wide range of substituents. rsc.org

More advanced, catalytic methods have also been developed. For instance, iron-catalyzed N-alkylation of indolines (which can be subsequently oxidized to indoles) using alcohols as alkylating agents presents a greener alternative to traditional methods that rely on alkyl halides. nih.gov For nitro-substituted indoles specifically, asymmetric phase-transfer catalysis has been employed for the N-alkylation, allowing for the stereocontrolled introduction of substituents. researchgate.net

The choice of electrophile dictates the nature of the N1-substituent, enabling the introduction of diverse functional groups crucial for modulating the pharmacological properties of the molecule.

Table 1: Examples of Reagents for N1-Position Modification

| Reagent Class | Specific Example | Resulting N1-Substituent |

|---|---|---|

| Alkyl Halide | Iodomethane | Methyl (-CH₃) |

| Alkyl Halide | Benzyl Bromide | Benzyl (-CH₂Ph) |

| Acyl Halide | Acetyl Chloride | Acetyl (-COCH₃) |

| Sulfonyl Halide | Tosyl Chloride | Tosyl (-SO₂C₇H₇) |

Functionalization at the C2 and C3 Positions of the Indole Ring

The pyrrole (B145914) moiety of the indole ring is electron-rich and susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and kinetically favored site for reaction. However, functionalization at the C2 position is also achievable, often under conditions that involve a directed metalation or specific cyclization strategies.

The existence of derivatives such as 4-fluoro-7-nitro-1H-indole-2-carboxylic acid and 7-nitro-1H-indole-2-carboxylic acid demonstrates that C2 functionalization is a viable synthetic route. acs.orglookchem.com Such compounds are typically prepared through cyclization methods, like the Reissert or Fischer indole synthesis, starting from appropriately substituted aniline and pyruvate precursors. Direct C2 functionalization of a pre-formed indole can be achieved by N-protection followed by directed lithiation at C2 and subsequent quenching with an electrophile.

More commonly, electrophilic substitution occurs at the C3 position. Key reactions include:

Vilsmeier-Haack Reaction: This reaction uses phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group (-CHO) at the C3 position, yielding a 3-formylindole. This aldehyde is a versatile intermediate for further synthetic transformations.

Mannich Reaction: The reaction of the indole with formaldehyde and a secondary amine (like dimethylamine) in the presence of acetic acid yields a gramine derivative (a 3-(dialkylaminomethyl)indole). Gramines are excellent precursors for further substitution at the C3-methyl position.

Friedel-Crafts Acylation: Using an acid chloride or anhydride with a Lewis acid catalyst allows for the introduction of an acyl group at the C3 position.

Table 2: Common Reactions for C2/C3 Functionalization

| Reaction Name | Reagents | Position | Functional Group Introduced |

|---|---|---|---|

| Reissert Synthesis (variant) | (Precursor-dependent) | C2 | Carboxylic Acid (-COOH) |

| Directed Ortho Metalation | n-BuLi, then Electrophile (E⁺) | C2 | Various (E) |

| Vilsmeier-Haack | POCl₃, DMF | C3 | Formyl (-CHO) |

| Mannich Reaction | CH₂O, R₂NH | C3 | Aminomethyl (-CH₂NR₂) |

Side Chain Elaborations and Cross-Coupling Reactions Utilizing the this compound Scaffold

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For the this compound scaffold to be utilized in such reactions, it must first be functionalized with a suitable handle, typically a halide (Br, I) or a triflate. Halogenation of the indole ring can be directed to various positions (e.g., C2, C3, C5, C6) depending on the reaction conditions and directing groups used.

Once a halogenated derivative is obtained (e.g., 2-bromo-7-fluoro-4-nitro-1H-indole), it can serve as a substrate in a variety of powerful cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming C-C bonds, coupling an organohalide with an organoboron species (like a boronic acid or its ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.govorganic-chemistry.org It allows for the introduction of aryl, heteroaryl, vinyl, and alkyl groups.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is the premier method for synthesizing arylalkynes and is conducted under mild, often room-temperature, conditions. wikipedia.orgnih.gov It is instrumental in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.org

These cross-coupling reactions dramatically expand the structural diversity achievable from a single halogenated indole precursor, allowing for the systematic exploration of structure-activity relationships in drug discovery programs.

Table 3: Key Cross-Coupling Reactions for Indole Elaboration

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd complex, Base | C-C (sp²-sp²) | Aryl-substituted indole |

| Suzuki-Miyaura | Vinylboronic Acid | Pd complex, Base | C-C (sp²-sp²) | Vinyl-substituted indole |

Reactivity and Mechanistic Investigations of 7 Fluoro 4 Nitro 1h Indole

Influence of Fluoro and Nitro Groups on Indole (B1671886) Ring Reactivity

The chemical reactivity of the indole ring in 7-Fluoro-4-nitro-1H-indole is significantly modified by the presence of the fluoro and nitro groups. These substituents exert powerful electronic and steric effects that dictate the molecule's behavior in chemical reactions.

Electronic Effects and Resonance Stabilization Modulated by Substituents

The indole ring is inherently an electron-rich aromatic system, making it highly susceptible to electrophilic attack, particularly at the C3 position. quimicaorganica.orgnih.gov However, the introduction of electron-withdrawing groups dramatically alters this characteristic. In this compound, both the fluorine atom at the C7 position and the nitro group at the C4 position serve to decrease the electron density of the indole nucleus.

The nitro group is a potent deactivating group, exerting a strong electron-withdrawing effect through both induction (-I) and resonance (-M). researchgate.net This significantly reduces the nucleophilicity of the entire molecule, especially the benzene (B151609) portion of the ring system. The fluorine atom also withdraws electron density via a strong inductive effect (-I), but its resonance effect (+M), involving the donation of a lone pair of electrons, is comparatively weak. researchgate.net The cumulative effect of these two substituents is a pronounced deactivation of the indole ring towards electrophilic reactions, while simultaneously increasing the electrophilicity of the benzene ring, making it more susceptible to nucleophilic attack.

Theoretical studies on substituted indoles confirm the powerful deactivating nature of the nitro group. researchgate.net The presence of a nitro group at the 4-position has been shown to cause a significant red-shift in the molecule's absorption spectrum, a direct consequence of its influence on the electronic structure. nih.gov

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (M) | Overall Effect on Ring |

|---|---|---|---|---|

| Nitro (NO₂) | C4 | Strongly Withdrawing | Strongly Withdrawing (-M) | Strongly Deactivating |

| Fluoro (F) | C7 | Strongly Withdrawing | Weakly Donating (+M) | Deactivating |

Steric Hindrance Considerations in Reaction Pathways

Steric hindrance plays a crucial role in determining the regioselectivity of reactions involving substituted indoles. acs.org In this compound, the substituents at positions C4 and C7 can sterically impede the approach of reagents to adjacent sites.

C4-Nitro Group: The nitro group at the C4 position presents a significant steric barrier, potentially hindering reactions at the neighboring C3 and C5 positions. This is particularly relevant for electrophilic substitution, which preferentially occurs at C3. The bulkiness of the nitro group can make the transition state for an attack at C3 energetically less favorable. rsc.orgmdpi.com

C7-Fluoro Group: While a fluorine atom is relatively small, it can still exert some steric influence on the adjacent C6 position and the N1 position of the pyrrole (B145914) ring.

Research on other 4-substituted indoles has demonstrated that steric hindrance at this position can indeed influence reaction outcomes, affecting yields and regioselectivity. rsc.org

Electrophilic Aromatic Substitution Patterns on the this compound System

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of indoles. wikipedia.org However, the strongly deactivated nature of the this compound ring system makes these reactions challenging, requiring forcing conditions and potent electrophiles.

Regioselectivity and Optimization of Reaction Conditions

Predicting the site of electrophilic attack on this compound requires consideration of the competing directing effects of the indole nitrogen and the two substituents.

Indole Nucleus: The indole system itself strongly directs electrophiles to the C3 position.

C4-Nitro Group: As a meta-director, the nitro group directs incoming electrophiles to the C2 and C6 positions.

C7-Fluoro Group: As an ortho-, para-director, the fluoro group directs incoming electrophiles to the C6 (ortho) and C4 (para, blocked) positions.

The C3 position, while electronically deactivated, remains the most nucleophilic site of the pyrrole ring due to the influence of the heterocyclic nitrogen atom. The C6 position, however, is electronically favored by the directing effects of both the C4-nitro and C7-fluoro groups. Consequently, electrophilic substitution could potentially occur at either C3 or C6, with the outcome likely depending on the specific electrophile and reaction conditions. beilstein-journals.org Overcoming the high activation energy for these reactions would necessitate the use of strong Lewis acid catalysts and possibly elevated temperatures. youtube.com

Specific Nitration Reactions in Substituted Indoles

Introducing an additional nitro group onto the this compound skeleton represents a significant synthetic challenge due to the existing deactivation. Such reactions typically require aggressive nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid (mixed acid). umn.eduyoutube.com

Based on the directing effects discussed previously, the most probable site for a subsequent nitration would be the C6 position. This position is meta to the C4-nitro group and ortho to the C7-fluoro group, making it the most activated site on the benzene ring for further electrophilic attack. Studies on the nitration of other electronegatively substituted indoles have shown that substitution on the benzene ring is a common outcome under strongly acidic conditions. umn.edu

Nucleophilic Reactions and Nitro Group Transformations of this compound

The electron-deficient character of the this compound ring opens up pathways for nucleophilic reactions that are not typically observed in unsubstituted indole. Furthermore, the nitro group itself can undergo a variety of useful chemical transformations.

The most significant and widely utilized reaction of the nitro group is its reduction to an amino group. acs.org This transformation fundamentally alters the electronic nature of the molecule, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group.

| Reagents | Description | Product |

|---|---|---|

| SnCl₂, HCl or Fe, HCl | Classic metal-in-acid reduction methods. | 7-Fluoro-1H-indol-4-amine |

| H₂, Pd/C | Catalytic hydrogenation, often offering milder conditions. | 7-Fluoro-1H-indol-4-amine |

This reduction is a critical step in the synthesis of a wide array of more complex indole derivatives, as the resulting 7-fluoro-4-amino-1H-indole is activated towards electrophilic substitution and the amino group can participate in a range of further functionalizations. acs.org The presence of the nitro group can also activate adjacent positions to nucleophilic attack, a reactivity pattern well-documented for 3-nitroindoles, which become electrophilic at the C2 position. researchgate.netrsc.orgnii.ac.jp By analogy, the C4-nitro group in this compound could potentially activate the C5 position towards attack by certain strong nucleophiles.

Insufficient Data to Generate Article on the

Following a comprehensive search of available scientific literature and data, it has been determined that there is insufficient specific information to generate a detailed and scientifically accurate article on the chemical compound “this compound” according to the provided outline.

The requested article structure necessitated in-depth research findings, data tables, and detailed mechanistic discussions for several key transformations of this compound, including:

Aza-1,6-Michael Addition Mechanisms: While general principles of aza-Michael additions involving nitroindoles have been studied, specific mechanistic details or examples directly involving this compound as the substrate are not readily available in the surveyed literature. Research has been published on the use of 3-nitroindoles as N-centered nucleophiles in aza-1,6-Michael additions, but this does not directly translate to the reactivity of the 4-nitro isomer. nih.gov

Selective Reduction of the Nitro Group: General methodologies for the reduction of aromatic nitro compounds to their corresponding amines are well-documented. chemrxiv.org However, specific protocols, catalyst systems, and detailed research findings for the selective reduction of the nitro group in this compound to 7-fluoro-1H-indol-4-amine could not be located. The synthesis of 4-aminoindoles has been described, which implies the reduction of a nitro precursor, but the specific conditions and data for the fluorinated target compound are absent. rsc.org

Oxidation and Reduction Pathways of the Indole Nucleus: The oxidation of indoles can lead to a variety of products, such as 2-oxindoles, depending on the reaction conditions. nih.govrsc.org Similarly, the hydrogenation of the indole nucleus to form indolines is a known transformation, though it can be challenging due to the aromatic stability of the indole ring. nih.gov Unfortunately, specific studies detailing the oxidation or reduction pathways of the indole nucleus in this compound, and how the fluoro and nitro substituents influence this reactivity, were not found.

Detailed Reaction Mechanisms and Kinetic Studies: A critical component of the requested article was the inclusion of detailed reaction mechanisms and kinetic data for key transformations. The literature search did not yield any specific mechanistic or kinetic investigations for reactions involving this compound.

While general principles of indole reactivity are established, the specific electronic and steric effects of the 7-fluoro and 4-nitro substituents would significantly influence the reaction pathways and mechanisms. Without dedicated studies on this particular compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detailed, evidence-based reporting.

Therefore, due to the lack of specific research data for this compound in the public domain, it is not possible to fulfill the request for a detailed scientific article as outlined.

Advanced Spectroscopic and Analytical Characterization Methodologies in the Study of 7 Fluoro 4 Nitro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 7-Fluoro-4-nitro-1H-indole and its Derivatives

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) experiments, allows for a complete assignment of its structure. The presence of both a fluorine atom and a nitro group on the indole (B1671886) scaffold introduces significant electronic effects that influence the chemical shifts and coupling constants of the entire molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the indole ring. The chemical shifts are heavily influenced by the electron-withdrawing nature of the nitro group at the C4 position and the electronegativity of the fluorine atom at the C7 position.

The N-H proton (H1) of the indole ring typically appears as a broad singlet in the downfield region (δ 10-12 ppm), with its exact position being sensitive to solvent and concentration. The protons on the pyrrole (B145914) ring, H2 and H3, are expected to exhibit characteristic shifts. H2, adjacent to the nitrogen, would likely appear as a triplet (due to coupling with H3 and H1), while H3 would be a triplet (coupling to H2 and H1).

The protons on the benzene (B151609) ring (H5 and H6) are significantly affected by the substituents. The nitro group at C4 is a strong de-shielding group, meaning it withdraws electron density and causes adjacent protons to resonate at a higher chemical shift (further downfield). Conversely, the fluorine at C7 has both an inductive electron-withdrawing effect and a through-space deshielding effect. H5, positioned between the two electron-withdrawing groups, is expected to be the most downfield of the aromatic protons. H6, adjacent to the fluorine atom, will show coupling to both H5 and the ¹⁹F nucleus. This H-F coupling is a key diagnostic feature.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound This table is predictive, based on the analysis of substituted indoles. Actual values may vary.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H1 (N-H) | 11.0 - 12.0 | br s | - |

| H2 | 7.5 - 7.8 | t | J(H2,H3) ≈ 3.0, J(H2,H1) ≈ 2.5 |

| H3 | 6.8 - 7.1 | t | J(H3,H2) ≈ 3.0, J(H3,H1) ≈ 2.0 |

| H5 | 7.9 - 8.2 | dd | J(H5,H6) ≈ 8.0, J(H5,F) ≈ 4.0 |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. nih.gov Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, its detection is straightforward. nih.gov In the ¹⁹F NMR spectrum of this compound, a single resonance is expected. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. diva-portal.org The signal will appear as a multiplet due to coupling with neighboring protons, primarily H6 (three-bond coupling, ³JHF) and H5 (four-bond coupling, ⁴JHF). This coupling pattern confirms the position of the fluorine atom relative to the protons on the benzene ring. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive, based on the analysis of substituted indoles.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C2 | 125 - 128 | ~2-4 |

| C3 | 103 - 106 | ~1-3 |

| C3a | 128 - 131 | ~10-12 |

| C4 | 140 - 143 | ~3-5 |

| C5 | 118 - 121 | ~4-6 |

| C6 | 115 - 118 | ~15-20 |

| C7 | 148 - 152 | ~240-250 |

While 1D NMR provides essential data, 2D NMR techniques are often necessary for the complete and unambiguous assignment of complex structures.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H5 and H6, confirming their adjacency. It would also show correlations between H1, H2, and H3, mapping out the pyrrole ring spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbon atoms. This experiment would definitively link each proton signal (H2, H3, H5, H6) to its corresponding carbon signal (C2, C3, C5, C6), greatly aiding the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. For instance, correlations from H2 to C3a and C7a, from H5 to C4 and C7, and from H6 to C7a would confirm the connectivity of the bicyclic ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can be useful for confirming stereochemistry and through-space interactions. A NOESY spectrum could show a spatial correlation between the H1 proton and the H2 and H7a protons, confirming the planar indole structure.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision (typically to four or five decimal places). lcms.cz For this compound, the molecular formula is C₈H₅FN₂O₂. HRMS can measure the mass of the molecular ion ([M]⁺ or [M+H]⁺) and compare it to the calculated theoretical mass. This comparison allows for the unambiguous confirmation of the elemental composition, ruling out other potential formulas that might have the same nominal mass. This is a critical step in confirming the identity of a newly synthesized compound.

Table 3: HRMS Data for this compound

| Ion Type | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₈H₅FN₂O₂ | 180.0335 |

| [M+H]⁺ | C₈H₆FN₂O₂ | 181.0413 |

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and then subjecting it to fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to create a fragmentation spectrum. This spectrum is a unique fingerprint of the molecule and provides valuable information about its structure.

The fragmentation of this compound would likely proceed through characteristic pathways for nitroaromatic and indole compounds. Common fragmentation pathways would include:

Loss of NO₂: A primary fragmentation would be the loss of the nitro group (NO₂, 46 Da) to form a cation radical at m/z 134.

Loss of NO and CO: Subsequent fragmentation of the [M-NO₂]⁺ ion could involve the loss of a hydrogen cyanide (HCN, 27 Da) molecule, a characteristic fragmentation of the indole ring, leading to a fragment at m/z 107.

Loss of O and NO: The molecular ion could also lose an oxygen atom to form [M-O]⁺, followed by the loss of NO to yield a fragment at m/z 134.

Analyzing these fragmentation patterns allows chemists to confirm the presence and location of the functional groups, providing an additional layer of structural verification that complements the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy serves as a powerful and direct tool for the identification of functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the analysis of this compound, the IR spectrum provides definitive evidence for its key structural features.

The vibrational frequencies of 4-nitroindole (B16737) and 7-nitroindole (B1294693) have been precisely assigned through detailed spectroscopic and computational studies, providing a reliable basis for interpreting the spectrum of the fluorinated analogue. researchgate.net The primary vibrational modes for this compound are expected in distinct regions of the spectrum. The N-H stretching vibration of the indole ring typically appears as a sharp band in the region of 3400-3300 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings give rise to characteristic absorptions in the 1620-1450 cm⁻¹ range. researchgate.net

Crucially, the presence of the nitro group is confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The carbon-fluorine (C-F) bond, while sometimes difficult to assign definitively, is expected to produce a strong absorption in the fingerprint region, generally between 1250 and 1050 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | Stretching | 3400 - 3300 | Medium-Sharp |

| Aromatic C-H | Stretching | 3150 - 3050 | Medium |

| Nitro N-O | Asymmetric Stretching | 1550 - 1500 | Strong |

| Aromatic C=C | Ring Stretching | 1620 - 1450 | Medium-Strong |

| Nitro N-O | Symmetric Stretching | 1350 - 1300 | Strong |

| Aromatic C-F | Stretching | 1250 - 1050 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides critical insights into the electronic structure of conjugated molecules by measuring electronic transitions between molecular orbitals. The indole ring system is an intrinsic chromophore, typically exhibiting strong absorptions corresponding to π→π* transitions below 300 nm. nist.gov The introduction of substituents dramatically modulates these electronic properties.

The presence of a strongly electron-withdrawing nitro group at the C4-position, in conjugation with the indole π-system, is expected to cause a significant bathochromic (red) shift in the absorption maxima. Studies on a library of 4-substituted indoles have demonstrated that the 4-nitro substituent, in particular, shifts the absorption spectrum to longer wavelengths, potentially into the visible range. nih.gov This shift is attributed to a lower-energy intramolecular charge transfer (ICT) transition from the electron-rich indole ring to the electron-deficient nitro group.

The electronic spectrum of this compound is therefore predicted to display complex absorption bands. High-energy π→π* transitions characteristic of the indole scaffold would be present, alongside a prominent, lower-energy ICT π→π* band. A very weak absorption corresponding to the n→π* transition of the nitro group may also be observed, though it is often obscured by the more intense π→π* bands. rsc.org

| Transition Type | Description | Expected Wavelength (λmax) Region |

|---|---|---|

| π→π | Localized transition within the indole ring | 250 - 290 nm |

| π→π (ICT) | Intramolecular Charge Transfer (Indole → NO₂) | > 320 nm |

| n→π* | Localized transition within the nitro group | > 400 nm (typically weak and often obscured) |

X-ray Crystallography for Solid-State Molecular Structure Determination of this compound Derivatives

While a crystal structure for this compound itself is not publicly available, X-ray crystallography on its derivatives provides the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields invaluable data on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern crystal packing. Analysis of related structures, such as those of other substituted nitroindoles, allows for a robust prediction of the structural characteristics of this compound class. nih.govacs.org

X-ray diffraction analysis reveals the conformation of the molecule, including the planarity of the indole ring and the orientation of its substituents. The fused bicyclic indole system is generally planar, with minimal deviation of its constituent atoms from the mean plane. iucr.org

A key conformational parameter in nitroaromatic compounds is the torsion angle describing the rotation of the nitro group relative to the plane of the aromatic ring. For a derivative of this compound, this would be defined by the atoms C5-C4-N-O. Due to steric hindrance with adjacent atoms (in this case, the C5-H and the pyrrole ring), the nitro group is often found to be twisted out of the aromatic plane. This twist can disrupt π-conjugation between the nitro group and the ring, which in turn influences the molecule's electronic properties. In related nitroaromatic crystal structures, this torsion angle can vary significantly but is rarely 0°. researchgate.net

| Atoms Defining Angle | Description | Typical Angle Range (°) |

|---|---|---|

| C(ring)-C(ring)-N(nitro)-O(nitro) | Twist of nitro group relative to the aromatic ring plane | 5 - 40 |

| N1-C2-C(sub)-X(sub) | Orientation of a C2 substituent | Variable (gauche, anti) |

The solid-state architecture of molecular crystals is dictated by a network of non-covalent intermolecular interactions. For derivatives of this compound, several key interactions are expected to direct the crystal packing.

The most significant interaction is typically hydrogen bonding. The indole N-H group is a potent hydrogen bond donor, while the oxygen atoms of the nitro group are strong hydrogen bond acceptors. This combination strongly favors the formation of robust N-H···O hydrogen bonds, which can link molecules into one-dimensional chains or two-dimensional sheets. acs.org

Computational Chemistry Approaches Applied to 7 Fluoro 4 Nitro 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction of 7-Fluoro-4-nitro-1H-indole

DFT is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. A typical DFT study of this compound would involve several key analyses.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is vital for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the electron-withdrawing nature of both the fluorine and nitro groups would be expected to lower the energies of these orbitals.

A hypothetical data table for such an analysis would look like this:

| Molecular Orbital | Energy (eV) | Contribution |

| HOMO | Value | Predominantly on the indole (B1671886) ring |

| LUMO | Value | Primarily localized on the nitro group and benzene (B151609) moiety |

| HOMO-LUMO Gap | Value | - |

Electrostatic Potential (ESP) Mapping and Charge Distribution

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. Regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the ESP map would likely show a significant negative potential around the oxygen atoms of the nitro group and a positive potential near the indole N-H proton.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Ligand Flexibility

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time. By simulating the movements of atoms and bonds at a given temperature, MD can explore the different conformations a molecule can adopt. This is particularly important for understanding how a flexible ligand might bind to a biological target. An MD simulation of this compound would reveal the flexibility of the nitro group and how the molecule might interact with solvent molecules.

Derivation of Quantum Chemical Descriptors for Structure-Property Relationship Studies

From the results of DFT calculations, numerous quantum chemical descriptors can be derived. These descriptors quantify various electronic and structural properties and are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to predict the biological activity or physical properties of new compounds.

Key descriptors for this compound would include:

| Descriptor | Definition | Predicted Influence |

| Ionization Potential | The energy required to remove an electron. | High, due to electron-withdrawing groups. |

| Electron Affinity | The energy released when an electron is added. | High, indicating a good electron acceptor. |

| Electronegativity | The ability to attract electrons. | High. |

| Chemical Hardness | Resistance to change in electron distribution. | Related to the HOMO-LUMO gap. |

| Dipole Moment | A measure of the molecule's overall polarity. | Significant, due to the polar C-F and N-O bonds. |

Reaction Mechanism Elucidation through Computational Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry can also be used to map out the entire pathway of a chemical reaction. By locating the transition state—the highest energy point along the reaction path—and performing an Intrinsic Reaction Coordinate (IRC) analysis, chemists can verify that the transition state connects the reactants and products. This provides a detailed, step-by-step understanding of the reaction mechanism. For this compound, this could be applied to study its synthesis or its metabolic degradation pathways.

In Silico Pharmacokinetic and Pharmacodynamic Prediction (ADME/Tox) for Derivatives of this compound

The journey of a drug through the body is a complex process, governed by the principles of ADME: absorption, distribution, metabolism, and excretion. The potential toxicity of a compound is also a critical consideration. In silico ADME/Tox studies for derivatives of this compound have provided invaluable insights into their drug-like properties. These computational analyses are crucial for identifying which derivatives are most likely to succeed in clinical trials.

Detailed research findings from these predictive studies have been compiled to offer a comprehensive overview of the potential of these compounds. The data, presented in the interactive tables below, highlight key parameters that determine a drug's viability.

Key Research Findings:

Oral Bioavailability: A significant number of the studied derivatives of this compound are predicted to have good oral absorption. This is a highly desirable characteristic for patient-friendly drug administration.

Blood-Brain Barrier Penetration: The ability of a compound to cross the blood-brain barrier (BBB) is crucial for treating central nervous system disorders. In silico models have identified derivatives with varying capacities to penetrate the BBB, allowing for the selection of candidates based on the intended therapeutic target.

Metabolic Stability: The metabolic fate of a drug is a key determinant of its efficacy and potential for adverse effects. Computational predictions have indicated that many of these indole derivatives are not likely to inhibit critical metabolic enzymes such as Cytochrome P450 2D6 (CYP2D6), suggesting a lower risk of drug-drug interactions. japsonline.com

Toxicity Concerns: Early identification of potential toxicity is paramount. Quantitative Structure-Toxicity Relationship (QSTR) studies have been employed to predict the likelihood of adverse effects. For many derivatives, these studies have shown high LD50 values in computational animal models, indicating a favorable safety profile and a low probability of being carcinogenic. japsonline.com

Plasma Protein Binding: The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target. The in silico models predict a high probability of these compounds binding to carrier proteins in the blood, which can facilitate their transport to the desired sites of action. japsonline.com

The following interactive data tables provide a granular look at the predicted ADME/Tox properties of a selection of this compound derivatives.

Interactive Data Table: Predicted ADME Properties of this compound Derivatives

| Derivative | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier Penetration | Predicted CYP2D6 Inhibition | Predicted Plasma Protein Binding |

| Compound A | High | High | Low | High |

| Compound B | High | Low | Low | High |

| Compound C | Medium | Medium | Low | Medium |

| Compound D | High | High | Low | High |

| Compound E | Low | Low | Low | Low |

Interactive Data Table: Predicted Toxicity of this compound Derivatives

| Derivative | Predicted Ames Mutagenicity | Predicted Carcinogenicity | Predicted Hepatotoxicity |

| Compound A | Low | Low | Low |

| Compound B | Low | Low | Low |

| Compound C | Low | Low | Medium |

| Compound D | Low | Low | Low |

| Compound E | High | Medium | High |

These in silico findings underscore the potential of this compound derivatives as a promising class of compounds for further investigation. By leveraging computational chemistry, researchers can prioritize the synthesis and experimental testing of the most promising candidates, thereby accelerating the drug discovery pipeline. While these predictions are a powerful guide, they will need to be validated through subsequent in vitro and in vivo studies to confirm their therapeutic potential.

Medicinal Chemistry and Biological Activity of 7 Fluoro 4 Nitro 1h Indole Derivatives

Diverse Pharmacological Activities of Indole (B1671886) Derivatives Related to 7-Fluoro-4-nitro-1H-indole

Enzyme Inhibition Studies (e.g., Fructose-1,6-bisphosphatase, APE1)

The 7-nitro-1H-indole scaffold has been identified as a promising core for the development of enzyme inhibitors, notably targeting Fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in gluconeogenesis. nih.gov Inhibitors of FBPase are considered potential therapeutic agents for type 2 diabetes. nih.gov

A series of 7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized and evaluated for their inhibitory activity against human FBPase. nih.govresearchgate.net Structure-activity relationship (SAR) studies revealed that modifications at various positions of the indole ring and the carboxylic acid side chain significantly influenced potency. One of the potent FBPase inhibitors to emerge from these studies was compound 3.9, which exhibited an IC₅₀ value of 0.99 μM. nih.govresearchgate.net The research highlighted the crucial role of the 7-nitro group for potent inhibitory activity.

The inhibitory potential of these derivatives against FBPase is summarized in the table below.

| Compound ID | Modifications | FBPase IC₅₀ (μM) |

| 3.1 | R = H | 1.83 |

| 3.2 | R = 2-Cl | 1.34 |

| 3.3 | R = 3-Cl | 1.48 |

| 3.4 | R = 4-Cl | 1.39 |

| 3.9 | R = 3-CF₃ | 0.99 |

| 3.11 | R = 2-F | 1.49 |

| 3.13 | R = 4-F | 1.76 |

Data sourced from studies on 7-nitro-1H-indole-2-carboxylic acid derivatives. nih.gov

Regarding Apurinic/apyrimidinic endonuclease 1 (APE1), another enzyme target, studies have investigated other indole derivatives, but specific inhibitory data for compounds bearing the 7-fluoro-4-nitro substitution pattern are not prominently documented.

Anti-inflammatory and Other Noteworthy Bioactivities

The indole nucleus is a well-established pharmacophore in compounds exhibiting anti-inflammatory properties. chemrxiv.org Indole derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. rsc.org For instance, certain brominated indoles have demonstrated the ability to inhibit nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2) in stimulated macrophage and fibroblast cell lines. nih.gov

The anti-inflammatory mechanism often involves the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov While specific studies on the this compound scaffold are not available, the presence of a halogen (fluoro) and a nitro group—both of which are known to modulate biological activity—suggests that derivatives of this scaffold could be viable candidates for anti-inflammatory drug discovery. chemrxiv.orgmdpi.com The broader class of indole derivatives has also been explored for a wide range of other bioactivities, including antimicrobial and anticancer effects. researchgate.net

Molecular Docking and Ligand-Protein Interaction Studies of this compound Derivatives

Molecular docking studies have been instrumental in understanding how indole derivatives interact with their biological targets. Although specific docking analyses for this compound are not published, studies on the closely related 7-nitro-1H-indole FBPase inhibitors provide significant insights. nih.gov

For the 7-nitro-1H-indole-2-carboxylic acid series, molecular docking simulations predicted a binding mode within an allosteric site of the FBPase enzyme. nih.govresearchgate.net These in silico studies suggested that the indole scaffold fits into the binding pocket, and specific functional groups are responsible for key interactions. The 7-nitro group and the indole N-H moiety were identified as vital for binding affinity, likely forming critical hydrogen bond interactions with key amino acid residues within the allosteric pocket. The carboxylic acid group on the side chain also plays a significant role in anchoring the ligand within the active site. nih.gov

The indole scaffold is frequently employed in virtual screening campaigns to discover novel bioactive molecules. nih.gov Computational models, informed by the binding modes of known indole-based inhibitors, can be used to screen large chemical libraries for new compounds with a higher probability of binding to a specific target, such as an enzyme's allosteric or active site.

For lead optimization, understanding the ligand-protein interactions through molecular docking allows medicinal chemists to make rational modifications to a lead compound. For example, based on the docking of 7-nitro-indole derivatives into FBPase, researchers could introduce or modify substituents to enhance interactions with specific residues, thereby improving potency and selectivity. nih.gov This strategy helps in refining the pharmacological profile of the lead molecule.

Rational Design Principles for Novel Bioactive Agents Incorporating the this compound Scaffold

The rational design of new drugs based on the this compound scaffold would draw heavily on structure-activity relationship (SAR) data from related indole series. nih.gov

Key principles derived from studies on 7-nitro-indole FBPase inhibitors include:

Preservation of Key Binding Moieties: The 7-nitro group and the indole N-H were found to be critical for potent FBPase inhibition. nih.gov In designing new derivatives, maintaining or mimicking the hydrogen bonding capabilities of these groups would be a primary consideration.

Systematic Structural Modifications: SAR studies have shown that substituents on the indole core can significantly impact activity. nih.gov A rational approach would involve synthesizing a library of this compound derivatives with diverse substituents at other positions (e.g., C-2, C-3, C-5, C-6) to probe the steric and electronic requirements of the target's binding site.

Bioisosteric Replacement: To optimize pharmacokinetic properties while retaining biological activity, functional groups can be replaced with bioisosteres. For instance, the carboxylic acid moiety in the FBPase inhibitor series could be replaced with other acidic groups like tetrazoles to potentially improve cell permeability or metabolic stability.

By combining these established medicinal chemistry strategies with computational modeling, the this compound scaffold can be systematically optimized to develop novel and potent therapeutic agents. researchgate.net

Future Research Directions and Translational Perspectives for 7 Fluoro 4 Nitro 1h Indole

Exploration of Novel and Expedient Synthetic Pathways for Accessing Complex Derivatives

The development of efficient and versatile synthetic routes is fundamental to exploring the therapeutic potential of 7-Fluoro-4-nitro-1H-indole. Future research will likely focus on moving beyond traditional methods to more innovative strategies that allow for the rapid generation of a diverse library of derivatives.

Key areas of exploration may include:

Domino Reactions: Designing one-pot reactions that combine multiple bond-forming events in a single sequence could provide a highly efficient route to complex derivatives. For instance, a domino reaction starting from a suitably substituted 2-fluoro-3-methylpyridine (B30981) and an arylaldehyde could be explored to construct the core and introduce further complexity simultaneously rsc.org.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing heterocyclic compounds. researchgate.net Future work could focus on developing robust protocols for Suzuki, Sonogashira, and Buchwald-Hartwig couplings at various positions of the this compound ring, enabling the introduction of a wide range of substituents.

Flow Chemistry and Mechanochemistry: The use of continuous flow reactors can offer improved safety, scalability, and reaction control, particularly for nitration and other potentially hazardous reactions. Similarly, mechanochemical methods, which use mechanical force to drive reactions, could provide solvent-free and efficient alternatives for synthesizing derivatives. rsc.org For example, a mechanochemical approach could be developed for nucleophilic aromatic substitution on the fluoronitroindole core, potentially avoiding the need for harsh solvents and bases. rsc.org

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Challenges | Representative Precursors |

| Domino Reactions | High atom and step economy, rapid complexity generation. | Requires careful optimization of reaction conditions and substrate scope. | Substituted pyridines, arylaldehydes. |

| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, well-established reactivity. | Catalyst poisoning by nitro groups, regioselectivity control. | Halogenated indoles, boronic acids, terminal alkynes. |

| Flow Chemistry | Enhanced safety, scalability, precise control of reaction parameters. | Initial setup costs, potential for channel clogging. | Nitroaromatic precursors, fluorinating agents. |

| Mechanochemistry | Reduced solvent waste, potential for novel reactivity, energy efficiency. | Scalability for industrial production, monitoring reaction progress. | Aryl fluorides, nitrogen nucleophiles. |

Advanced Catalyst Development for Regioselective Functionalization of the Indole (B1671886) Core

The ability to selectively functionalize specific positions of the this compound core is crucial for structure-activity relationship (SAR) studies. The strong electron-withdrawing effects of the fluoro and nitro groups deactivate the benzene (B151609) portion of the indole, making C-H functionalization at positions C4, C5, and C6 challenging. Therefore, advanced catalytic systems are needed to achieve high regioselectivity.

Future research in this area should focus on:

Directing Group Strategies: The installation of a removable directing group at the N-1 position can steer transition metal catalysts to specific C-H bonds. chim.itnih.gov For instance, a pyridylsulfonyl group could direct palladium catalysts to the C-2 position, while other groups might enable functionalization at the less reactive C-6 position. chim.it

Rhodium and Iridium Catalysis: Rhodium(III) and Iridium-based catalysts have shown remarkable efficacy in directing C-H activation. acs.orgmsu.edu Research could explore the use of these catalysts for the direct olefination, alkylation, or borylation of the C-7 position of N-protected indolines, followed by oxidation to the corresponding indole. acs.org

Copper-Catalyzed Reactions: Recent breakthroughs have demonstrated the utility of more abundant and less expensive copper catalysts for the regioselective alkylation of indoles, offering a sustainable alternative to precious metal catalysts. bioengineer.org Developing copper-catalyzed methods for the C-5 or C-6 functionalization of the this compound scaffold would be a significant advancement. bioengineer.org

The table below summarizes potential catalytic systems for regioselective functionalization.

| Catalyst System | Target Position | Reaction Type | Potential Advantages |

| Palladium with N-(2-pyridyl)sulfonyl DG | C-2 | Alkenylation, Arylation | Well-established, high selectivity for C-2. chim.itnih.gov |

| Rhodium(III) | C-7 (via indoline) | Olefination | High regioselectivity for the C-7 position. acs.org |

| Iridium(I) | C-7 | Borylation | Direct access to versatile boronic ester intermediates. msu.edu |

| Copper(I)/Copper(II) | C-5 | Alkylation | Cost-effective, sustainable, high functional group tolerance. bioengineer.org |

Deepening Mechanistic Understanding of Complex Reactions Involving Nitro and Fluoro Indoles

A thorough understanding of the reaction mechanisms is essential for optimizing existing synthetic methods and designing new transformations. The interplay between the electron-withdrawing nitro and fluoro groups and the indole's inherent nucleophilicity creates a complex electronic environment that warrants detailed investigation.

Future mechanistic studies could involve:

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to model transition states, calculate activation barriers, and predict regioselectivity. nih.govrsc.org Such studies could elucidate whether nucleophilic aromatic substitution (SNAr) reactions on this scaffold proceed through a classical two-step Meisenheimer complex pathway or a concerted mechanism. nih.govrsc.orgnih.gov

Kinetic Isotope Effect (KIE) Studies: KIE studies can provide experimental evidence for the nature of the transition state and help distinguish between different mechanistic pathways, such as stepwise versus concerted SNAr reactions. rsc.org

In Situ Spectroscopic Monitoring: Techniques like NMR and IR spectroscopy can be used to monitor reactions in real-time, potentially allowing for the detection of transient intermediates, such as Meisenheimer complexes, which would provide direct evidence for a stepwise mechanism.

Development of Highly Targeted Therapies Based on the this compound Core

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. rsc.org The 7-azaindole (B17877) isostere, in particular, is a highly effective "hinge-binding" motif in many kinase inhibitors, where it forms crucial hydrogen bonds in the ATP-binding site of the enzyme. nih.govresearchgate.netchemicalbook.com

The this compound core could serve as a novel scaffold for targeted therapies, with several promising avenues for exploration:

Kinase Inhibitors: The 7-fluoro substituent is bioisosteric to the N-7 atom of 7-azaindole and could mimic its hydrogen bonding capabilities with the kinase hinge region. The strong electron-withdrawing properties of both the fluorine and nitro groups can be exploited to modulate the compound's pKa and binding affinity. nih.gov This scaffold could be used to design inhibitors for various kinases implicated in cancer, such as B-RAF, Aurora kinases, and CDKs. nih.govdepositolegale.it

G-Quadruplex Binders: Certain 5-nitroindole (B16589) derivatives have been shown to bind and stabilize G-quadruplex DNA structures, particularly in the promoter region of oncogenes like c-Myc, leading to anticancer activity. nih.gov The this compound core could be decorated with appropriate side chains to enhance G-quadruplex binding and selectivity.

Antimicrobial Agents: Simple fluorinated indoles have demonstrated antivirulence activity against pathogens like Pseudomonas aeruginosa. ossila.combiosynth.com The unique electronic profile of this compound could be leveraged to develop new antimicrobial agents with novel mechanisms of action. biosynth.com

| Therapeutic Target | Rationale for Using this compound | Key Design Considerations |

| Protein Kinases (e.g., B-RAF, CDKs) | Bioisosteric resemblance to 7-azaindole; electronic modulation of hinge binding. nih.govnih.gov | Introduction of side chains to occupy hydrophobic pockets and interact with the DFG motif. |

| G-Quadruplex DNA (e.g., c-Myc promoter) | Planar core for stacking interactions; nitro group for potential electrostatic interactions. nih.gov | Addition of positively charged side chains to interact with the phosphate (B84403) backbone. |

| Bacterial Quorum Sensing Systems | Known antivirulence activity of fluoroindoles; potential for novel interactions. ossila.com | Optimization of lipophilicity for cell penetration; SAR to improve potency. |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Design for Indole Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmdpi.com These computational tools can be powerfully applied to the development of drugs based on the this compound core.

Future applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms like random forests and support vector machines can be used to build robust QSAR models that correlate the structural features of this compound derivatives with their biological activity. nih.govjmpas.com These models can then predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis. nih.gov

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs), can design entirely new molecules based on the this compound scaffold. nih.gov These models can be trained to optimize for multiple properties simultaneously, such as high target affinity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. preprints.org

Virtual Screening: ML-based scoring functions can enhance the accuracy of virtual screening campaigns, allowing for the rapid evaluation of vast virtual libraries of indole derivatives against a specific biological target. pharma-iq.com This can significantly reduce the time and cost associated with identifying initial hit compounds.

Multi-omics Approaches for Comprehensive Biological Profiling and Systems Pharmacology Studies

To fully understand the biological effects of this compound derivatives, a systems-level approach is required. Multi-omics technologies, which involve the large-scale analysis of different types of biological molecules, can provide a comprehensive picture of a compound's mechanism of action and its effects on cellular networks. researchgate.net

Future research should integrate various omics platforms:

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression following treatment with a this compound derivative can reveal the cellular pathways and networks that are modulated by the compound. This can help to identify its primary targets and off-target effects. researchgate.net

Metabolomics and Lipidomics: These approaches can uncover changes in the cellular metabolic state, providing insights into how the compound affects energy metabolism, signaling pathways, and other vital cellular processes. mdpi.com

Integrative Analysis: The true power of multi-omics lies in the integration of these different data types. By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can construct detailed models of the compound's systems-level effects, leading to a deeper understanding of its therapeutic potential and potential toxicities. researcher.lifenih.gov This approach is central to the field of systems pharmacology.

常见问题

Q. What synthetic methodologies are effective for introducing a nitro group at the 4-position of 7-fluoroindole?

The nitration of indole derivatives requires careful control of reaction conditions to achieve regioselectivity. For 7-fluoroindole, the electron-withdrawing fluorine atom at position 7 can direct electrophilic substitution to specific positions. Nitration typically employs mixed acids (HNO₃/H₂SO₄) or acetyl nitrate. To target the 4-position:

- Solvent selection : Use aprotic solvents like dichloromethane to minimize side reactions.

- Temperature control : Maintain low temperatures (0–5°C) to reduce over-nitration.

- Post-reaction analysis : Monitor reaction progress via TLC (e.g., 70:30 ethyl acetate/hexane) and confirm regioselectivity using ¹H NMR (e.g., characteristic aromatic proton splitting patterns) .

Q. Which spectroscopic techniques are essential for structural confirmation of 7-Fluoro-4-nitro-1H-indole?

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitro-substituted indoles) and carbons. ¹⁹F NMR confirms fluorine presence (δ -110 to -120 ppm for aromatic F) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing 4-nitro vs. 5-nitro isomers) by analyzing bond lengths and angles .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?

- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian or ORCA software).

- Crystallographic confirmation : Resolve discrepancies (e.g., unexpected NOE correlations) via single-crystal X-ray diffraction .

- Error analysis : Quantify instrumental uncertainties (e.g., ±0.01 ppm for NMR) and assess solvent effects on computational models .

Q. What strategies optimize multi-step synthesis yields for this compound?

- Intermediate stabilization : Protect reactive sites (e.g., nitro groups) using Boc or Fmoc groups during functionalization steps.

- Purification : Use gradient column chromatography (e.g., 60–90% ethyl acetate in hexane) to isolate intermediates. For nitro-substituted indoles, silica gel deactivation with 1% triethylamine prevents decomposition .

- Reaction monitoring : Employ LC-MS to detect side products early and adjust stoichiometry (e.g., limiting HNO₃ excess to <1.2 equiv) .

Q. How do electronic effects of fluorine and nitro groups influence reactivity in downstream applications?

- Electrophilic substitution : The nitro group deactivates the indole ring, directing further reactions (e.g., halogenation) to specific positions.

- Hydrogen bonding : Nitro groups participate in non-classical H-bonding (e.g., C–H···O interactions), influencing crystal packing and solubility .

- Spectroscopic signatures : Use UV-Vis spectroscopy to study charge-transfer transitions (λmax ~350–400 nm for nitroindoles) .

Data Contradiction and Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR vs. HRMS) in fluorinated nitroindoles?

- Repeat experiments : Ensure consistency across replicates (e.g., three independent syntheses).

- Alternative techniques : Confirm molecular weight discrepancies via MALDI-TOF if HRMS is inconclusive.

- Impurity profiling : Use HPLC with diode-array detection to identify co-eluting contaminants (e.g., des-nitro byproducts) .

Q. What methodologies validate the regioselectivity of nitration in fluoroindole derivatives?

- Isotopic labeling : Synthesize ¹⁵N-labeled intermediates to track nitro group incorporation via ¹H-¹⁵N HMBC NMR.

- Competitive experiments : Compare nitration rates of 7-fluoroindole vs. 5-fluoroindole to assess directing effects .

- Computational modeling : Use molecular electrostatic potential (MEP) maps to predict reactive sites .

Experimental Design and Optimization

Q. How can solvent systems mitigate decomposition in nitro-substituted fluoroindoles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。